molecular formula C21H15ClFN5O2S B11286978 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B11286978
M. Wt: 455.9 g/mol
InChI Key: QPXMWSZEIAISND-UHFFFAOYSA-N
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Description

  • Starting materials: Intermediate from Step 2 and 2-fluoroaniline.
  • Reaction: Amide bond formation.
  • Conditions: Coupling reaction using a dehydrating agent.
  • Step 4: Formation of Sulfanyl-Acetamide Linkage

    • Starting materials: Intermediate from Step 3 and thioglycolic acid.
    • Reaction: Thiol-ene reaction.
    • Conditions: UV light or radical initiator.
  • Industrial Production Methods

    Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the chlorophenyl and fluorophenyl groups. The final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions.

    • Step 1: Synthesis of Pteridine Core

      • Starting materials: 2,4-diaminopyrimidine and formic acid.
      • Reaction: Cyclization to form the pteridine ring.
      • Conditions: Reflux in an acidic medium.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
      • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
    • Reduction

      • Reduction can occur at the carbonyl group in the pteridine ring, converting it to a hydroxyl group.
      • Common reagents: Sodium borohydride, lithium aluminum hydride.
    • Substitution

      • The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
      • Common reagents: Nitric acid, bromine.

    Major Products

      Oxidation: Sulfoxides, sulfones.

      Reduction: Hydroxyl derivatives.

      Substitution: Nitro or halogenated derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

      Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biology

      Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

      Antimicrobial Activity: Exhibits activity against certain bacterial strains.

    Medicine

      Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

    Industry

      Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Mechanism of Action

    The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The pteridine core can mimic natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The chlorophenyl and fluorophenyl groups enhance binding affinity and specificity, while the sulfanyl-acetamide linkage provides stability and solubility.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-({3-[(4-bromophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
    • 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide
    • 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-bromophenyl)acetamide

    Uniqueness

    • Binding Affinity : The presence of both chlorophenyl and fluorophenyl groups enhances the compound’s binding affinity to molecular targets compared to similar compounds with different substituents.
    • Stability : The sulfanyl-acetamide linkage provides greater stability under physiological conditions.
    • Solubility : The combination of functional groups improves solubility in various solvents, making it more versatile for different applications.

    This detailed article provides a comprehensive overview of 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    Molecular Formula

    C21H15ClFN5O2S

    Molecular Weight

    455.9 g/mol

    IUPAC Name

    2-[3-[(4-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

    InChI

    InChI=1S/C21H15ClFN5O2S/c22-14-7-5-13(6-8-14)11-28-20(30)18-19(25-10-9-24-18)27-21(28)31-12-17(29)26-16-4-2-1-3-15(16)23/h1-10H,11-12H2,(H,26,29)

    InChI Key

    QPXMWSZEIAISND-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl)F

    Origin of Product

    United States

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